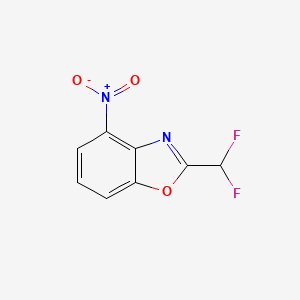

2-Difluoromethyl-4-nitro-benzooxazole

Description

Contextual Significance of Substituted Benzoxazoles in Contemporary Chemical Research

Substituted benzoxazoles are a class of heterocyclic compounds that have garnered considerable attention from researchers due to their wide array of biological activities and applications in materials science. nih.gov These compounds are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govgoogle.comnih.gov Their versatile nature makes them valuable scaffolds in the development of new therapeutic agents. nih.govgoogle.com

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govnih.govrsc.org These methods often involve the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. rsc.orgacs.org The ability to readily introduce a wide variety of substituents at the 2-position allows for the fine-tuning of the molecule's properties for specific applications. nih.gov

Importance of Difluoromethylated and Nitroaromatic Motifs in Synthetic and Mechanistic Studies

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov The difluoromethyl group (CF₂H), in particular, is of significant interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, potentially improving drug-target interactions. nih.gov The synthesis of difluoromethylated compounds has seen significant advancements, including methods for the difluoromethylation of heteroaromatic systems. nih.govacs.orgwisdomlib.org

Research Landscape and Knowledge Gaps Pertaining to 2-Difluoromethyl-4-nitro-benzooxazole

Despite the well-documented importance of both the benzoxazole (B165842) core and the difluoromethyl and nitro functional groups, a specific and detailed research profile for this compound is conspicuously absent from the current scientific literature. While synthetic routes to similar molecules have been reported, such as the synthesis of 3-difluoromethyl benzoxazole-2-thiones and various nitro-substituted benzoxazoles, a direct and optimized synthesis for the title compound has not been published. nih.gov

A plausible synthetic approach could involve the reaction of 2-amino-3-nitrophenol (B1277897) with a difluoroacetic acid derivative. The synthesis of 2-amino-3-nitrophenol itself can be achieved through various methods, including the nitration of 2-aminophenol (B121084). sigmaaldrich.com A Chinese patent describes the synthesis of 5-methyl-2-difluoromethylbenzoxazole using difluoroacetic acid, suggesting that a similar strategy could be employed with the corresponding nitrated starting material. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O3/c9-7(10)8-11-6-4(12(13)14)2-1-3-5(6)15-8/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXVNXLOQLRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Difluoromethyl 4 Nitro Benzooxazole and Its Derivatives

De Novo Synthesis of the Benzoxazole (B165842) Core

The foundational step in producing 2-difluoromethyl-4-nitro-benzooxazole is the construction of the benzoxazole ring system. This is typically achieved through the cyclization of a substituted o-aminophenol precursor.

Condensation Reactions with 2-Aminophenol (B121084) Precursors

The most prevalent method for synthesizing the benzoxazole scaffold is the condensation of an o-aminophenol with a suitable electrophilic C1 source, such as a carboxylic acid, aldehyde, or their derivatives. rsc.orgmdpi.com For the synthesis of this compound, the key starting material is 2-amino-4-nitrophenol (B125904). This precursor can be synthesized through the partial reduction of 2,4-dinitrophenol (B41442) using reagents like sodium sulfide (B99878).

The general mechanism involves the nucleophilic attack of the amino group of the o-aminophenol onto the carbonyl carbon of the reaction partner, followed by cyclization and dehydration to form the benzoxazole ring. rsc.org A variety of condensing agents and catalysts can be employed to facilitate this transformation, including acids, bases, and metal catalysts.

Cyclodehydration and Ring-Closure Strategies

Cyclodehydration is a critical step in the formation of the benzoxazole ring from an intermediate, such as an N-(2-hydroxyphenyl)amide. This intramolecular reaction involves the removal of a water molecule to facilitate ring closure. Various reagents can promote this step, including strong acids like polyphosphoric acid (PPA) or Eaton's reagent, and activating agents like propylphosphonic anhydride (B1165640) (T3P®).

One proposed pathway for the synthesis of this compound would involve the initial acylation of 2-amino-4-nitrophenol with a difluoroacetylating agent to form N-(2-hydroxy-5-nitrophenyl)difluoroacetamide. Subsequent cyclodehydration of this intermediate would yield the target molecule. The efficiency of this ring-closure can be influenced by the reaction conditions, including temperature and the choice of dehydrating agent.

Metal-Catalyzed and Transition-Metal-Free Approaches

Modern synthetic chemistry has seen the emergence of both metal-catalyzed and transition-metal-free methods for benzoxazole synthesis.

Metal-Catalyzed Synthesis: Transition metals such as copper, palladium, iron, and nickel can catalyze the formation of benzoxazoles. nih.gov For instance, copper-catalyzed methods have been employed for the intramolecular O-arylation of 2-chloroanilides to produce benzoxazoles. A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgacs.org While not specifically documented for this compound, these metal-catalyzed approaches offer potential routes that could be adapted for its synthesis, possibly through the cyclization of a suitably functionalized precursor.

Transition-Metal-Free Synthesis: In an effort to develop more sustainable and cost-effective methods, transition-metal-free syntheses have gained attention. These methods often rely on the use of strong bases or organocatalysts. One such approach involves the direct base-mediated intramolecular cyclization of o-haloanilides. Additionally, simple, economical, and metal-free methods using reagents like imidazolium (B1220033) chloride as a promoter for the reaction of 2-aminophenols with DMF derivatives have been reported. nih.gov

Microwave-Assisted and Green Chemistry Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The synthesis of various benzoxazole derivatives has been successfully achieved using microwave-assisted condensation of 2-aminophenols with aldehydes or carboxylic acids. researchgate.net This technique could potentially be applied to the synthesis of this compound, offering a more efficient and rapid method.

Green Chemistry Approaches: In line with the principles of green chemistry, several environmentally benign methods for benzoxazole synthesis have been developed. bohrium.comnih.gov These often involve the use of recyclable catalysts, solvent-free reaction conditions, or the use of water as a solvent. For example, the use of a reusable Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions has been reported for the synthesis of benzoxazoles. Another green approach utilizes an imidazolium chlorozincate (II) ionic liquid supported on nanoparticles under solvent-free sonication. bohrium.comnih.gov These methods represent a move towards more sustainable chemical manufacturing.

| Methodology | Key Features | Potential Application for this compound |

|---|---|---|

| Condensation Reactions | Use of 2-amino-4-nitrophenol with a difluoroacetyl source. | A primary and direct route to the target molecule. |

| Cyclodehydration | Ring-closure of an N-(2-hydroxy-5-nitrophenyl)difluoroacetamide intermediate. | A key step in a multi-step synthesis. |

| Metal-Catalyzed Synthesis | Employs catalysts like Cu, Pd, Fe, Ni for cyclization. nih.gov | Could offer high efficiency and selectivity in ring formation. |

| Transition-Metal-Free | Utilizes strong bases or organocatalysts. nih.gov | Provides a more sustainable and cost-effective alternative. |

| Microwave-Assisted | Accelerated reaction times and potentially higher yields. researchgate.netmdpi.com | Can significantly improve the efficiency of the synthesis. |

| Green Chemistry | Use of recyclable catalysts and environmentally friendly conditions. bohrium.comnih.gov | Reduces the environmental impact of the synthesis. |

Strategies for the Introduction of the Difluoromethyl Group at Position 2

The introduction of the difluoromethyl (CF2H) group at the C2 position of the benzoxazole ring is a critical and often challenging step. This can be achieved either by using a building block that already contains the difluoromethyl group or by introducing it onto a pre-formed benzoxazole ring.

Electrophilic Difluoromethylation Techniques

One of the most direct methods for introducing a difluoromethyl group is through the use of an electrophilic difluoromethylating agent. These reagents are designed to deliver a "CF2H+" equivalent to a nucleophilic center. While direct electrophilic difluoromethylation of a pre-formed 4-nitro-benzoxazole at the C2 position is a plausible route, the electron-withdrawing nature of the nitro group and the benzoxazole ring itself can make this challenging.

A more common strategy involves the condensation of the 2-aminophenol precursor with a C1 source that already contains the difluoromethyl group. Reagents such as difluoroacetic acid, difluoroacetic anhydride, or difluoroacetyl chloride can be used for this purpose. The reaction with 2-amino-4-nitrophenol would proceed via the formation of an N-acylated intermediate, which then undergoes cyclodehydration to yield this compound.

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation is a prominent strategy for installing the CF2H group. These methods typically involve the reaction of a nucleophilic "CF2H-" equivalent with a suitable electrophilic precursor. For the synthesis of 2-difluoromethyl-benzooxazoles, this can be approached by either constructing the ring with a difluoromethyl-containing fragment or by C2-difluoromethylation of a pre-formed benzoxazole derivative.

A common and effective nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). semanticscholar.orgscienceopen.com Its utility has been demonstrated in the difluoromethylation of various heterocycles. The reaction is typically activated by a fluoride (B91410) source or a Lewis base. scienceopen.com For instance, the activation of diaryl isoxazoles with strong electron-withdrawing groups at the 4-position enables a regio- and diastereoselective nucleophilic difluoromethylation at the 5-position using TMSCF2H. semanticscholar.orgscienceopen.com This principle can be extended to benzoxazole synthesis, where a 2-leaving group-substituted benzoxazole could serve as the electrophile.

Another widely used class of reagents is based on difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cn Deprotonation of PhSO2CF2H with a suitable base generates the PhSO2CF2- anion, a potent nucleophile. cas.cn This anion can react with various electrophiles. While direct C2-difluoromethylation of the benzoxazole parent ring is challenging due to the low electrophilicity of the C2 position, the reaction can be applied to precursors. For example, reacting the PhSO2CF2- anion with an activated carboxylic acid derivative of a 2-aminophenol could be followed by cyclization to form the 2-(phenylsulfonyl)difluoromethyl-benzoxazole, from which the phenylsulfonyl group can be cleaved. Chiral quaternary ammonium (B1175870) salts have been explored as catalysts for the enantioselective nucleophilic difluoromethylation of aromatic aldehydes with PhSO2CF2H, a strategy that could be adapted to chiral benzoxazole derivatives. nih.gov

Table 1: Key Reagents for Nucleophilic Difluoromethylation

| Reagent Name | Formula | Typical Activator/Base |

|---|---|---|

| (Difluoromethyl)trimethylsilane | Me3SiCF2H | Lewis Bases, Fluoride source |

| Difluoromethyl phenyl sulfone | PhSO2CF2H | Strong bases (e.g., KOH) |

Radical Difluoromethylation Pathways and Photoinduced Protocols

Radical difluoromethylation has emerged as a powerful and versatile tool, often proceeding under mild conditions with high functional group tolerance. researchgate.net Photoinduced protocols, utilizing visible light photoredox catalysis, are particularly prevalent. researchgate.netucl.ac.uk These methods generate a difluoromethyl radical (•CF2H), which then adds to the heterocyclic substrate.

A common precursor for the •CF2H radical is sodium difluoromethanesulfinate (HCF2SO2Na, Langlois' reagent). nih.gov Under photoredox conditions, a photocatalyst, excited by visible light, can reduce HCF2SO2Na to release the •CF2H radical. This radical can then engage in reactions with suitably functionalized benzoxazole precursors. For example, a photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles with HCF2SO2Na has been successfully developed, demonstrating the utility of this approach for complex heterocyclic systems. nih.gov

Another strategy involves the use of phosphonium (B103445) salts, such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br-), as a source of the -CF2H group. An efficient and mild protocol for the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes has been developed using this reagent, affording CF2H-substituted polycyclic imidazoles. nih.gov This type of cascade reaction, where the difluoromethyl radical adds to a precursor that subsequently cyclizes, is a highly attractive and atom-economical route to 2-difluoromethyl-benzooxazoles. Such a process could start from a 2-alkenyl-substituted aniline (B41778) derivative, which upon reaction with the •CF2H radical, undergoes cyclization to form the benzoxazole ring.

Table 2: Common Radical Difluoromethylation Reagents and Conditions

| Reagent/Precursor | Radical Source | Typical Conditions |

|---|---|---|

| Sodium difluoromethanesulfinate | HCF2SO2Na | Visible light, photocatalyst (e.g., Ir or Ru complex) |

| Difluoromethyltriphenylphosphonium bromide | [Ph3PCF2H]+Br- | Visible light, photocatalyst |

Difluorocarbene-Based Methodologies

Difluorocarbene (:CF2) is a highly reactive intermediate that can be harnessed for the synthesis of difluoromethylated compounds. rsc.org A common method for generating :CF2 involves the thermal or induced decomposition of reagents like sodium chlorodifluoroacetate (ClCF2COONa).

One of the most direct applications of difluorocarbene to the synthesis of benzoxazole derivatives involves a one-pot reaction of a 2-aminophenol, a :CF2 source, and a third component. For instance, a one-pot strategy for the synthesis of 3-difluoromethyl benzoxazole-2-thiones has been reported where 2-aminophenol reacts with sodium chlorodifluoroacetate and elemental sulfur. nih.gov The proposed mechanism involves the formation of difluorocarbene, which then participates in the N-difluoromethylation of an intermediate benzoxazole-2-thione. nih.gov While this example illustrates N-difluoromethylation, similar principles can be envisioned for C2-functionalization. A plausible route to 2-difluoromethyl-benzoxazole (B1661477) would involve the reaction of a 2-aminophenol with an excess of a :CF2 precursor, potentially leading to the formation of a difluoromethylated intermediate that cyclizes to the desired product. The challenge lies in controlling the reactivity of the carbene to favor insertion at the desired position.

Late-Stage Difluoromethylation Approaches

Late-stage functionalization refers to the introduction of a functional group, such as the CF2H group, at a late step in a synthetic sequence, on a molecule that already possesses significant structural complexity. This approach is highly valuable in drug discovery for the rapid generation of analog libraries. Many of the photoinduced radical methods are well-suited for late-stage difluoromethylation due to their mild conditions and high selectivity. ucl.ac.uk

For the synthesis of this compound, a late-stage difluoromethylation could be performed on a pre-formed 4-nitro-benzoxazole scaffold. This would involve the selective C-H difluoromethylation at the C2 position. Visible light-mediated methods have shown promise for such transformations on various N-heterocyclic scaffolds. ucl.ac.uk For example, a practical and cost-effective method for the synthesis of CHF2-containing benzimidazoles has been developed through a visible light-mediated difluoromethylation/cyclization cascade, which highlights the potential for functionalizing these types of ring systems. ucl.ac.uk The success of a late-stage C-H difluoromethylation on 4-nitro-benzoxazole would depend on the relative reactivity of the C-H bonds on the heterocyclic ring. The C2-H bond in benzoxazoles is often sufficiently activated for such radical functionalizations.

Selective Nitration Methodologies at Position 4

The introduction of a nitro group (NO2) onto the benzoxazole ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The key challenge is to control the regioselectivity of the reaction to favor substitution at the desired C4 position, especially in the presence of the 2-difluoromethyl group.

Electrophilic Aromatic Nitration Strategies

The standard conditions for electrophilic nitration involve treating the aromatic substrate with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.com

The regiochemical outcome of the nitration of 2-difluoromethyl-benzooxazole is governed by the directing effects of the substituents on the benzoxazole ring system. The benzoxazole core itself directs incoming electrophiles to the benzene (B151609) portion of the molecule. The ring-fused oxygen atom is an activating, ortho-, para-director, while the ring-fused nitrogen atom is deactivating. This generally favors substitution at the C4 and C6 positions. The 2-difluoromethyl group is strongly electron-withdrawing and deactivating. In a simple benzene ring, it would act as a meta-director. In the fused system, its deactivating nature will further reduce the reactivity of the entire molecule towards electrophilic attack but the directing influence of the heterocyclic portion, particularly the oxygen atom, is expected to dominate, still favoring the C4/C6 positions. Therefore, direct nitration of 2-difluoromethyl-benzooxazole is expected to yield a mixture of 4-nitro and 6-nitro isomers, and possibly dinitro products under harsh conditions.

Directed Nitration for Positional Selectivity

Achieving high selectivity for the 4-position may require a more nuanced approach than simple nitration. One strategy is to perform the nitration on a precursor that is electronically biased to favor 4-substitution. For instance, one could start with a 2-aminophenol derivative that already contains a nitro group at the desired position (e.g., 2-amino-3-nitrophenol). Cyclization of this precursor with a difluoromethyl-containing reagent would then directly yield the 4-nitro-benzoxazole core. The synthesis of 2-fluoro-4-nitroaniline (B181687) is a known process, which could serve as a starting point for creating such a 2-amino-3-nitrophenol (B1277897) precursor. google.com

Another approach involves a "build-up" strategy where the benzoxazole ring is constructed from a pre-nitrated starting material. For example, methods exist for the synthesis of 2-benzyl benzoxazoles from substituted styrenes and 2-nitrophenols. rsc.org Adapting this logic, a 2-nitrophenol (B165410) could be elaborated into the this compound target, although this would require the initial nitrophenol to be substituted at what will become the 4-position. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid demonstrates that multi-substituted nitroaromatics can be prepared and manipulated. asianpubs.org

Ultimately, the most practical route to pure this compound may involve the cyclization of a carefully chosen 2-amino-3-nitrophenol derivative, or a direct nitration of 2-difluoromethyl-benzooxazole followed by the chromatographic separation of the resulting 4-nitro and 6-nitro isomers.

Multi-Component and One-Pot Synthetic Sequences

The efficient construction of the this compound scaffold and its analogs is greatly facilitated by multi-component reactions (MCRs) and one-pot sequences. These strategies offer significant advantages, including reduced operational complexity, shorter reaction times, and higher atom economy, by combining multiple synthetic steps into a single procedure without isolating intermediates.

A prominent approach involves the copper-catalyzed three-component reaction of catechols, aldehydes, and an ammonium source. rsc.orgrsc.org In a typical procedure, a mixture of the substituted catechol, an appropriate aldehyde, and ammonium acetate (B1210297) is treated with a copper catalyst in a suitable solvent like ethanol (B145695). rsc.org This method allows for the synthesis of a diverse range of substituted benzoxazoles under mild conditions. rsc.orgrsc.org For the specific synthesis of the target compound, 3-nitrocatechol could theoretically be reacted with difluoroacetaldehyde (B14019234) and ammonium acetate.

Another powerful one-pot strategy involves the direct condensation and cyclization of ortho-aminophenols with fluoroalkyl carboxylic acids. researchgate.net Specifically, 2-difluoromethyl-substituted benzoxazoles can be prepared efficiently in a one-pot reaction of 2-aminophenols with difluoroacetic acid. researchgate.net This method is particularly attractive due to the commercial availability of the starting materials. For instance, reacting 2-amino-3-nitrophenol with difluoroacetic acid under dehydrating conditions would directly yield the this compound core.

Furthermore, microwave-assisted one-pot syntheses have been developed, starting from nitrophenols and carboxylic acids. researchgate.net This process involves an initial palladium-catalyzed transfer hydrogenation to reduce the nitro group, followed by cyclization with a condensing agent like propylphosphonic anhydride (T3P). researchgate.net This demonstrates the feasibility of starting from even more basic precursors like 2,3-dinitrophenol, where one nitro group is selectively reduced to an amine before cyclization. The versatility of these one-pot methods enables the creation of diverse benzoxazole libraries by varying the starting components. organic-chemistry.org

Table 1: Selected One-Pot and Multi-Component Syntheses for Benzoxazole Derivatives

| Starting Materials | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Catechol, Aldehyde, Ammonium Acetate | Copper(II) complexes | 2-Substituted Benzoxazoles | rsc.orgrsc.org |

| 2-Aminophenol, Difluoroacetic Acid | Dehydrating conditions | 2-Difluoromethyl Benzoxazoles | researchgate.net |

| o-Nitrophenol, Carboxylic Acid | Pd/C, T3P (Microwave) | 2-Substituted Benzoxazoles | researchgate.net |

Post-Synthetic Derivatization and Functionalization of the Core Structure

Once the this compound core is assembled, its constituent parts—the difluoromethyl moiety, the nitro group, and the benzoxazole ring—can be chemically altered. This post-synthetic modification is crucial for fine-tuning the molecule's properties and for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Transformations of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group, often considered a stable and non-reactive bioisostere of a hydroxyl or isopropyl group, can be activated for further chemical transformations. acs.orgnih.govrsc.org A groundbreaking methodology involves the deprotonation of the Ar-CF2H group to create a nucleophilic difluoromethylene synthon (Ar-CF2⁻). acs.orgnih.gov This is achieved by treating the difluoromethylarene with a combination of a strong Brønsted superbase and a weak Lewis acid, which traps the resulting reactive anion. acs.org

This Ar-CF2⁻ synthon is a versatile intermediate that can react with a wide array of electrophiles at room temperature. acs.orgnih.gov This allows for the construction of novel benzylic difluoromethylene (Ar-CF2-R) linkages, which are otherwise difficult to access. acs.org For example, the activated difluoromethyl group can react with imines, aldehydes, and disulfides, providing rapid access to structural diversity from a common precursor. acs.org This approach transforms the typically inert CF2H group into a handle for significant structural modification.

Other transformations are also possible. For example, the difluoromethyl group can undergo bromination upon photolysis with N-bromosuccinimide (NBS), yielding a bromodifluoromethyl derivative (Ar-CF2Br). researchgate.net This derivative can serve as a precursor for further cross-coupling reactions.

Table 2: Representative Reactions of Activated Ar-CF2⁻ Synthons

| Electrophile | Product Linkage (Ar-CF2-R) | Reference |

|---|---|---|

| Imine | Ar-CF2-Carbamine | acs.org |

| Aldehyde | Ar-CF2-Alcohol | acs.org |

| Disulfide | Ar-CF2-Sulfide | acs.org |

Chemical Modifications of the Nitro Group (e.g., reduction to amine)

The nitro group on the benzoxazole ring is a versatile functional group that can be readily transformed into several other functionalities, most commonly an amino group. mdpi.com The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental transformation in organic synthesis. wikipedia.org A wide variety of reagents can accomplish this reduction, and the choice often depends on the presence of other functional groups in the molecule. organic-chemistry.org

Standard methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. wikipedia.org Transfer hydrogenation using formic acid or ammonium formate (B1220265) is also effective. organic-chemistry.org

Metal-Acid Systems: A common and cost-effective method involves the use of metals like iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgresearchgate.net Tin(II) chloride (SnCl2) is a particularly mild and reliable reagent for this purpose. researchgate.net

Sulfide Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can also be used, sometimes offering selectivity in dinitro compounds. wikipedia.org

The reduction process proceeds through several intermediates, and under specific conditions, the reaction can be stopped at these intermediate stages. nih.gov For instance, using zinc dust in aqueous ammonium chloride can yield the corresponding N-arylhydroxylamine (Ar-NHOH). wikipedia.org Specialized biocatalysts (nitroreductases) can also achieve highly selective reduction to the hydroxylamine (B1172632) stage under mild conditions. rsc.org This stepwise reduction capability allows for the generation of diverse functionalities from a single nitro precursor, including hydroxylamines, azo compounds, and the final amine. wikipedia.orgbris.ac.uk The resulting 4-amino-2-difluoromethyl-benzoxazole is a valuable intermediate, as the amino group can be further derivatized through acylation, alkylation, or diazotization reactions.

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| H2, Pd/C or Raney Ni | Amine (Ar-NH2) | wikipedia.org |

| Fe / HCl or Acetic Acid | Amine (Ar-NH2) | wikipedia.org |

| SnCl2 / HCl | Amine (Ar-NH2) | researchgate.net |

| Zn / NH4Cl | Hydroxylamine (Ar-NHOH) | wikipedia.org |

| Na2S or Na2S2O4 | Amine (Ar-NH2) | wikipedia.org |

Functionalization of the Benzoxazole Ring for Library Generation

Generating chemical libraries from the this compound core involves introducing diverse substituents onto the benzoxazole ring system. mdpi.com A powerful strategy for this is the direct C-H functionalization of the heterocyclic core, which avoids the need for pre-functionalized starting materials. researchgate.net

The C2 position of the benzoxazole ring, while already occupied by the difluoromethyl group in the parent compound, is a common site for functionalization in other benzoxazole scaffolds. However, other positions on the benzene portion of the ring system are accessible for modification. Transition metal-catalyzed C-H arylation is a premier tool for this purpose. sigmaaldrich.comnih.govpolyu.edu.hk Various catalytic systems have been developed to couple benzoxazoles with a range of arylating agents:

Palladium Catalysis: Palladium complexes are widely used to arylate benzoxazoles with partners like aryl chlorides, arylsulfonyl hydrazides, and aryltrimethylammonium triflates. researchgate.netpolyu.edu.hkacs.org

Copper Catalysis: Copper-based catalysts, such as those using CuI, can effectively promote the C-H arylation of benzoxazoles with aryl bromides. nih.gov

Nickel Catalysis: Nickel catalysts have also proven effective for the arylation of benzoxazoles with pharmaceutically relevant aryl chlorides and bromides. sigmaaldrich.com

These C-H activation methods allow for the late-stage introduction of a wide variety of aryl and heteroaryl groups, which is highly advantageous for creating a library of analogs. sigmaaldrich.comnih.gov Additionally, functional groups can be introduced by using substituted 2-aminophenols in the initial synthesis, as many synthetic routes tolerate substituents like halogens, methyl, and methoxy (B1213986) groups on the phenol (B47542) ring. organic-chemistry.orgnih.gov The combination of C-H functionalization and the use of diverse, pre-functionalized building blocks provides a robust platform for the generation of extensive benzoxazole libraries. organic-chemistry.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitrocatechol |

| Difluoroacetaldehyde |

| 2-Amino-3-nitrophenol |

| Difluoroacetic acid |

| 2,3-Dinitrophenol |

| Propylphosphonic anhydride (T3P) |

| N-bromosuccinimide (NBS) |

| Bromodifluoromethyl derivative |

| 4-Amino-2-difluoromethyl-benzoxazole |

| N-arylhydroxylamine |

| Tin(II) chloride |

| Palladium on carbon (Pd/C) |

| Raney nickel |

| Sodium sulfide |

| Sodium hydrosulfite |

| Zinc |

| Borane-tetrahydrofuran (BH3-THF) |

| Aryl chloride |

| Aryl bromide |

| Arylsulfonyl hydrazide |

| Aryltrimethylammonium triflate |

Elucidation of Reaction Mechanisms and Kinetics in Synthesis of 2 Difluoromethyl 4 Nitro Benzooxazole

Mechanistic Pathways of Cyclization and Ring Formation

The formation of the benzoxazole (B165842) ring is a cornerstone of the synthesis. The most common and mechanistically understood pathway involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization and dehydration.

In the context of synthesizing the target molecule, a plausible route involves the reaction of 2-amino-3-nitrophenol (B1277897) with a difluoroacetic acid derivative. The mechanism proceeds through two key stages:

Amide Formation: The synthesis initiates with the acylation of the amino group of 2-amino-3-nitrophenol by a difluoroacetylating agent (e.g., difluoroacetic anhydride (B1165640) or difluoroacetyl chloride). The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of an N-(2-hydroxy-6-nitrophenyl)-2,2-difluoroacetamide intermediate.

Intramolecular Cyclization and Dehydration: The subsequent and definitive step is the intramolecular cyclodehydration. Under acidic or thermal conditions, the hydroxyl group's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the newly formed amide. This forms a five-membered heterocyclic intermediate. The reaction concludes with the elimination of a water molecule, a process often promoted by dehydrating agents or heat, to yield the aromatic benzoxazole ring.

Alternative methods, such as the solid-phase synthesis using 3-nitrotyrosine (B3424624) as a scaffold, also rely on a final dehydrative cyclization of an amino ester to form the benzoxazole ring. researchgate.net Another approach involves the cyclization of styrenes with 2-nitrophenols, promoted by elemental sulfur, although this leads to 2-benzyl substituted benzoxazoles rather than 2-alkyl ones. rsc.org The choice of starting materials, particularly the use of a pre-nitrated 2-aminophenol, is critical for ensuring the nitro group is correctly positioned at the 4-position of the final benzoxazole structure.

Detailed Understanding of Difluoromethylation Reaction Mechanisms

The introduction of the difluoromethyl (CHF₂) group is a critical transformation in modern medicinal and agricultural chemistry. rsc.org The synthesis of 2-Difluoromethyl-4-nitro-benzooxazole can potentially achieve this through two main approaches: incorporating the group via the cyclization precursor (e.g., difluoroacetic acid) or by direct C-H difluoromethylation of a pre-formed benzoxazole ring. The mechanisms for these reactions are diverse.

Radical Difluoromethylation: This is a prominent pathway for C-H functionalization. rsc.org The mechanism typically involves the generation of a highly reactive difluoromethyl radical (•CHF₂), which then attacks the heterocycle. nih.gov

Radical Generation: The •CHF₂ radical can be generated from various precursors. For instance, a silyl (B83357) radical can mediate bromine atom abstraction from bromodifluoromethane (B75531) (BrCF₂H). rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. nih.govnih.gov An excited photocatalyst (e.g., an Iridium complex) can induce a single-electron transfer (SET) to a difluoromethylating agent, leading to the release of the •CHF₂ radical. nih.gov This radical then adds to the electron-deficient position of the heterocycle.

Difluorocarbene-Based Mechanisms: An alternative to radical pathways is the use of difluorocarbene (:CF₂). rsc.org

In Situ Generation: Difluorocarbene can be generated in situ from reagents like bromodifluorotrimethylsilane (TMSCF₂Br). acs.org

Nucleophilic Capture: The carbene is captured by a nucleophile (e.g., PhSO₂Na) to form a nucleophilic difluoromethyl species (e.g., PhSO₂CF₂⁻), which can then participate in subsequent reactions. acs.org

Palladium-Difluorocarbene: In metal-catalyzed reactions, a palladium difluorocarbene ([Pd=CF₂]) intermediate can be formed, which plays a key role in cross-coupling reactions. rsc.org

The choice of method depends on the substrate and the desired selectivity. Direct C-H difluoromethylation of heterocycles often proceeds with high efficiency, obviating the need for pre-functionalized substrates. nih.gov

| Reagent/System | Proposed Mechanism | Key Intermediates | Reference |

|---|---|---|---|

| Photoredox Catalysis (e.g., fac-Ir(ppy)₃) + dFM₂ | Single-Electron Transfer (SET) to generate radical | •CHF₂ radical, Carbocation intermediate | nih.gov |

| TMSCF₂Br / Base | Difluorocarbene generation and nucleophilic addition | :CF₂, PhSO₂CF₂⁻ anion | acs.org |

| Hypervalent Iodine(III) Reagent / Blue Light | Photolytic generation of radical | •CF₂H radical | rsc.org |

| Pd-Catalysis / [(SIPr)Ag(CF₂H)] | Concurrent ligand transfer to Palladium | [(SIPr)Pd(CF₂H)Cl] complex | rsc.org |

Kinetic Studies of Nitration Reactions on Benzoxazole Scaffolds

Nitration is a classic electrophilic aromatic substitution reaction. Placing the nitro group specifically at the 4-position of the 2-difluoromethyl-benzoxazole (B1661477) scaffold requires careful control over reaction kinetics and directing group effects. The reaction typically proceeds via the attack of a nitronium ion (NO₂⁺) on the aromatic ring. beilstein-journals.org

The kinetics of the nitration are influenced by several factors:

Substrate Reactivity: The benzoxazole ring is an electron-rich heterocyclic system, but its reactivity is modulated by the substituents. The electron-withdrawing nature of the 2-difluoromethyl group deactivates the ring towards electrophilic attack, requiring harsher reaction conditions (e.g., higher temperatures or stronger acidic media) compared to an unsubstituted benzoxazole.

Regioselectivity: The position of nitration is dictated by the directing effects of the existing groups. Research indicates that for the benzoxazole ring, nitration preferentially occurs at the 5- or 6-positions. researchgate.net To achieve nitration at the 4-position, as required for the target molecule, this position must be kinetically or thermodynamically favored. This can be achieved if the 5- and 6-positions are sterically hindered or if the reaction is performed on a precursor where the 4-position is activated or other positions are blocked. A more reliable strategy is to use a starting material that already contains the nitro group in the desired position, such as 2-amino-3-nitrophenol, thereby circumventing the challenges of regioselective nitration on the assembled benzoxazole ring.

Kinetic models for nitration often consider the concentration of the NO₂⁺ ion and the intrinsic rate constant of its attack on the aromatic substrate. beilstein-journals.org Continuous flow reactors are increasingly used for nitration processes as they offer superior control over reaction time and temperature, which is crucial for managing these fast and highly exothermic reactions. beilstein-journals.org

| Factor | Influence on Kinetics and Selectivity | Reference |

|---|---|---|

| Acid Concentration (e.g., H₂SO₄) | Increases the concentration of the active electrophile (NO₂⁺), thus increasing the reaction rate. | beilstein-journals.org |

| Temperature | Increases reaction rate according to the Arrhenius equation. Can affect selectivity between kinetic and thermodynamic products. | beilstein-journals.org |

| Substituents on Benzoxazole Ring | Electron-withdrawing groups (like -CF₂H) decrease the rate. Directing effects determine the position of attack (regiochemistry). | researchgate.net |

| Reaction Time | Crucial for controlling the degree of nitration and minimizing side-product formation. Well-controlled in flow systems. | beilstein-journals.org |

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The synthesis of a specific isomer like this compound is critically dependent on the strategic use of catalysts and reagents to control regiochemistry. Stereochemical control is not a factor for this achiral molecule, but regiochemical control is paramount.

In Cyclization: The primary method for ensuring the correct regiochemistry of the nitro group is through the choice of starting material. Using 2-amino-3-nitrophenol as the precursor guarantees that the nitro group is located at the 4-position of the final benzoxazole product. In syntheses that might start from a different precursor, such as 3-nitrotyrosine, a reducing agent like tin(II) chloride (SnCl₂) is used to reduce the nitro group to an amine, which is a necessary step before the final cyclization can occur. researchgate.net

In Difluoromethylation: Catalysts are essential for activating the difluoromethylating agent and the substrate. Palladium catalysts are used to mediate cross-coupling reactions involving difluorocarbene intermediates. rsc.org Silver-based reagents can facilitate radical difluoromethylation. rsc.org Photoredox catalysts, such as iridium and organic dye-based systems, offer mild conditions for direct C-H difluoromethylation, with selectivity often directed by the electronic properties of the C-H bonds in the heterocycle. nih.govnih.gov

In Nitration: The regiochemical outcome of nitration is controlled by the "rules" of electrophilic aromatic substitution. While catalysts are not typically used to alter the inherent directing effects of substituents, the choice of nitrating agent (HNO₃/H₂SO₄ vs. other sources of NO₂⁺) and reaction conditions can sometimes influence the ratio of isomers. However, the most effective control remains the use of a pre-functionalized starting material. For instance, the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrophenylamine demonstrates the common strategy of carrying the nitro group through the synthetic sequence to ensure its final position. google.com

Ultimately, the regiochemical integrity of this compound is most reliably achieved not by controlling a late-stage functionalization on the core heterocycle, but by building the molecule from precursors where the key substituents are already in place.

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl 4 Nitro Benzooxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Difluoromethyl-4-nitro-benzooxazole in solution. A multi-faceted approach using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a complete picture of the atomic arrangement and connectivity.

The ¹H and ¹³C NMR spectra offer fundamental proof of the compound's covalent framework. The electron-withdrawing nature of the nitro group at the C4 position and the electronegativity of the benzoxazole (B165842) heteroatoms significantly influence the chemical shifts of the aromatic protons and carbons, causing them to appear in the downfield region of the spectrum. researchgate.net In ¹H NMR, the protons on the benzene (B151609) ring (H-5, H-6, and H-7) are expected to exhibit distinct signals, with their splitting patterns revealing their coupling relationships. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).

The ¹³C NMR spectrum is equally informative. The carbon atom of the difluoromethyl group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the benzoxazole ring system, particularly those in proximity to the nitro group (C4) and the difluoromethyl-substituted carbon (C2), will have their chemical shifts significantly affected. rsc.org For instance, in related 2-substituted benzimidazoles, the C2 carbon appears around 151 ppm, while carbons in nitro-substituted rings show predictable shifts based on the substituent's position. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (Splitting) |

| H-5 | ~8.0-8.3 | ~115-120 | Doublet of doublets (dd) |

| H-6 | ~7.5-7.8 | ~125-130 | Triplet (t) |

| H-7 | ~7.8-8.1 | ~120-125 | Doublet of doublets (dd) |

| H (in -CHF₂) | ~7.0-7.5 | - | Triplet (t, due to ²JH-F) |

| C2 | - | ~155-160 (t) | Triplet (t, due to ¹JC-F) |

| C4 | - | ~145-150 | Singlet (s) |

| C5 | - | ~115-120 | Singlet (s) |

| C6 | - | ~125-130 | Singlet (s) |

| C7 | - | ~120-125 | Singlet (s) |

| C7a | - | ~150-155 | Singlet (s) |

| C3a | - | ~140-145 | Singlet (s) |

| C (in -CHF₂) | - | ~110-115 (t) | Triplet (t, due to ¹JC-F) |

Note: Predicted values are based on data from analogous structures like 2-(trifluoromethyl)benzonitrile (B1294956) and substituted nitrobenzoxazoles. Actual values may vary. rsc.orgrsc.org

¹⁹F NMR spectroscopy is a highly sensitive technique indispensable for characterizing the difluoromethyl (-CHF₂) group. alfa-chemistry.com Due to fluorine's 100% natural abundance and high gyromagnetic ratio, it provides clear and unambiguous signals. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal will appear as a doublet, a result of the two-bond coupling (²JF-H) to the single proton of the difluoromethyl group. rsc.org The chemical shift of the difluoromethyl group is influenced by the electronic environment of the aromatic system. In similar aromatic heterocyclic compounds, the -CHF₂ group typically resonates in a predictable region. rsc.org The magnitude of the ²JF-H coupling constant, usually around 50-60 Hz, is a key characteristic of the difluoromethyl moiety. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | -90 to -100 | Doublet (d) | ²JF-H ≈ 50-60 Hz |

Note: Chemical shifts are referenced to CFCl₃. Predictions are based on data for compounds like 2-((difluoromethyl)thio)pyridine (B14018446) and other N-heterocycles containing a difluoromethyl group. rsc.org

2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond correlations between nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). nanalysis.com The HSQC spectrum would display cross-peaks linking H-5, H-6, and H-7 to their respective carbons (C5, C6, and C7). A key correlation would be observed between the proton of the -CHF₂ group and the difluoromethyl carbon, confirming the C-H bond within this group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides vital information about long-range (typically 2-3 bond) ¹H-¹³C couplings, allowing for the connection of different spin systems and the assignment of quaternary carbons. sdsu.eduipb.pt Key HMBC correlations expected for this molecule include:

The proton of the -CHF₂ group showing a correlation to the C2 carbon of the benzoxazole ring, unequivocally placing the difluoromethyl group at this position.

Aromatic protons showing correlations to neighboring carbons. For example, H-5 would likely show correlations to C4, C7, and C3a, helping to piece together the fused ring structure.

These combined 2D NMR techniques provide irrefutable evidence for the assigned structure of this compound. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound, which in turn confirms its elemental composition. For this compound, with the molecular formula C₈H₅F₂N₂O₃, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. This technique is a standard method for the characterization of newly synthesized compounds. rsc.org

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

| C₈H₅F₂N₂O₃ | [M+H]⁺ | 215.0266 |

| C₈H₅F₂N₂O₃ | [M+Na]⁺ | 237.0085 |

| C₈H₅F₂N₂O₃ | [M]⁺• | 214.0188 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable information about the functional groups present in a molecule. youtube.comyoutube.com These two methods are complementary; FTIR is sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (often symmetrical bonds). youtube.com

For this compound, the key vibrational modes are associated with the nitro (-NO₂), difluoromethyl (-CHF₂), and benzoxazole ring moieties.

Nitro Group (-NO₂) Vibrations : The nitro group exhibits two strong and characteristic stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically found around 1500-1560 cm⁻¹ and the symmetric stretch (νs) around 1330-1370 cm⁻¹. rsc.orgactachemicamalaysia.com These bands are often intense in the FTIR spectrum.

Benzoxazole Ring Vibrations : The benzoxazole ring system shows a series of characteristic bands, including the C=N stretching vibration around 1600-1630 cm⁻¹ and C-O-C stretching vibrations. rsc.org

Difluoromethyl Group (-CHF₂) Vibrations : The C-F bonds in the difluoromethyl group will give rise to strong absorption bands in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region. C-H stretching and bending vibrations associated with this group would also be present.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1500 - 1560 | FTIR (Strong) |

| Nitro (-NO₂) | Symmetric Stretch (νs) | 1330 - 1370 | FTIR (Strong) |

| Benzoxazole Ring | C=N Stretch | 1600 - 1630 | FTIR, Raman |

| Benzoxazole Ring | Ring Skeletal Vibrations | 1400 - 1600 | FTIR, Raman |

| Difluoromethyl (-CHF₂) | C-F Stretch | 1100 - 1300 | FTIR (Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |

Note: Predictions are based on general spectroscopic data for nitro compounds, benzoxazoles, and fluorinated molecules. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While solution-state techniques like NMR define covalent connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, its architecture can be reliably inferred from related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid. mdpi.com

The benzoxazole ring system is expected to be virtually planar. The nitro group at C4 will likely be slightly twisted out of the plane of the aromatic ring due to steric hindrance with the adjacent fused oxazole (B20620) ring. Similarly, the difluoromethyl group at C2 will adopt a conformation that minimizes steric interactions. In the crystal lattice, molecules would likely pack in a way that maximizes stabilizing intermolecular forces. These can include π-π stacking interactions between the electron-deficient benzoxazole rings and weak C-H···O or C-H···F hydrogen bonds involving the difluoromethyl proton and the oxygen atoms of the nitro group or fluorine atoms of a neighboring molecule.

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar small aromatic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| Molecular Geometry | Near-planar benzoxazole core | Inherent property of the fused ring system |

| Nitro Group Angle | Twisted relative to the aromatic plane | Steric hindrance, as seen in related structures mdpi.com |

| Intermolecular Forces | π-π stacking, C-H···O/F hydrogen bonds | Typical packing forces for nitroaromatic/fluoroaromatic compounds |

Note: These parameters are hypothetical and based on the analysis of crystallographic data for structurally similar molecules. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 Difluoromethyl 4 Nitro Benzooxazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Analysis of Molecular Orbitals and Charge Distribution

No studies detailing the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution for 2-Difluoromethyl-4-nitro-benzooxazole are currently available. Such analyses would typically provide insights into the molecule's reactivity and potential interaction sites.

Prediction of Spectroscopic Properties and Conformational Analysis

Information regarding the predicted spectroscopic properties (such as IR, Raman, or NMR spectra) and the conformational analysis of this compound is not present in the surveyed literature. These studies would be essential for understanding the molecule's structural characteristics and stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

There are no available molecular dynamics simulation studies for this compound. MD simulations would be necessary to understand the dynamic behavior of the molecule over time and its interactions with surrounding molecules or solvents.

Molecular Docking Studies with Biological Macromolecules

Binding Affinity Predictions with Enzyme Active Sites and Receptors

No molecular docking studies have been published that predict the binding affinity of this compound with any specific enzyme active sites or biological receptors.

Characterization of Ligand-Protein Interactions (without clinical implications)

Without docking studies, there is no information available to characterize the potential non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and any protein targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, these computational techniques offer a pathway to predict biological activities and optimize molecular structures for enhanced therapeutic effects. Three-dimensional QSAR (3D-QSAR) methods, in particular, have been instrumental in elucidating the intricate relationships between the three-dimensional properties of molecules and their interactions with biological targets.

Development of Predictive Models for Biological Activity (CoMFA, CoMSIA)

Predictive 3D-QSAR models for benzoxazole (B165842) derivatives have been successfully developed using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models are crucial for understanding the structural requirements for biological potency and for guiding the design of new, more effective compounds.

Comparative Molecular Field Analysis (CoMFA) establishes a correlation between the biological activity of a set of molecules and their 3D steric and electrostatic fields. In a typical CoMFA study involving benzoxazole derivatives, the molecules are aligned based on a common substructure. The steric and electrostatic fields are then calculated at various grid points surrounding the molecules. These field values are subsequently used as independent variables in a partial least squares (PLS) analysis to derive a predictive QSAR model. For a series of benzoxazole derivatives, a robust CoMFA model might yield a high cross-validated correlation coefficient (q²) and a conventional correlation coefficient (r²), indicating good predictive ability.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This multi-faceted approach often provides a more detailed understanding of the structure-activity relationship. For nitro-containing compounds, the electrostatic and hydrogen bond acceptor fields are particularly significant. A CoMSIA model for a series of nitro-benzooxazole derivatives could reveal that specific regions around the molecule require favorable electrostatic and hydrogen-bonding interactions to enhance biological activity.

The statistical robustness of these models is paramount. Key statistical parameters used to validate CoMFA and CoMSIA models for benzoxazole derivatives are presented in the table below.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| r²_pred (Predictive r²) | A measure of the predictive power of the model for an external test set. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the statistical deviation of the fitted values from the observed values. | Low values are desirable. |

| F-statistic | A measure of the overall statistical significance of the model. | High values are desirable. |

This table presents typical statistical parameters for evaluating the robustness of CoMFA and CoMSIA models, based on general findings in 3D-QSAR studies of heterocyclic compounds.

Correlation of Molecular Descriptors with Observed Biological Effects

The biological activity of this compound and its analogs is intricately linked to a variety of molecular descriptors. These descriptors, which can be calculated using computational methods, quantify different aspects of a molecule's physicochemical properties. By correlating these descriptors with observed biological effects, researchers can gain insights into the key structural features driving activity.

For benzoxazole derivatives, several classes of molecular descriptors have been shown to be important. These include:

Electronic Descriptors: The presence of the electron-withdrawing nitro group and the difluoromethyl group significantly influences the electronic properties of the benzoxazole core. Descriptors such as dipole moment, partial atomic charges, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the compound's reactivity and its ability to engage in electrostatic interactions with a biological target.

Steric Descriptors: The size and shape of the molecule, as well as the substituents, play a crucial role in its ability to fit into a receptor's binding pocket. Descriptors like molecular weight, molar volume, and specific steric parameters derived from CoMFA can quantify these effects.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching.

The following table illustrates the correlation of key molecular descriptors with the hypothetical biological activity of a series of benzoxazole derivatives.

| Molecular Descriptor | Correlation with Biological Activity | Rationale |

| LogP | Positive | Increased lipophilicity may enhance membrane permeability and interaction with hydrophobic binding sites. |

| Dipole Moment | Positive | A higher dipole moment may facilitate stronger electrostatic interactions with polar residues in the target protein. |

| Molecular Weight | Negative | Increased molecular size may lead to steric hindrance and reduced binding affinity. |

| HOMO-LUMO Gap | Negative | A smaller energy gap can indicate higher chemical reactivity, which may be beneficial for certain biological interactions. |

This table provides an illustrative correlation of molecular descriptors with biological activity for a hypothetical series of benzoxazole derivatives, based on general principles of QSAR.

Through the systematic analysis of these and other molecular descriptors, QSAR and 3D-QSAR studies provide a powerful framework for the rational design of novel this compound analogs with improved biological profiles.

Chemical Reactivity Profile and Synthetic Utility of 2 Difluoromethyl 4 Nitro Benzooxazole

Reactions Involving the Nitro Group

The nitro group at the C4 position strongly influences the molecule's reactivity, primarily by activating the aromatic ring for nucleophilic attack and by being susceptible to reduction.

The transformation of the nitro group to an amino group is a fundamental reaction, yielding the valuable synthetic intermediate 4-amino-2-difluoromethyl-benzooxazole. This reduction can be achieved using various standard methodologies employed for the reduction of aromatic nitro compounds. The resulting amino group can then serve as a handle for a wide array of further functionalizations, including diazotization and amide bond formation.

Commonly employed reagents for this type of transformation are presented in the table below. The choice of reagent can be critical to avoid unwanted side reactions on the benzoxazole (B165842) ring or the difluoromethyl group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Comments |

|---|---|---|

| SnCl₂·2H₂O / HCl | Typically in ethanol (B145695) or ethyl acetate (B1210297) | A classic and effective method for nitro group reduction in the presence of other functional groups. nih.gov |

| H₂ / Pd/C | Hydrogen atmosphere, various solvents (e.g., MeOH, EtOH, EtOAc) | Catalytic hydrogenation is a clean and high-yielding method, often preferred for its mild conditions. |

| Fe / NH₄Cl or AcOH | Aqueous or alcoholic solvents, often with heating | An economical and effective method, particularly on an industrial scale. |

The existence of 2-(Difluoromethyl)-1,3-benzoxazol-4-amine as a commercially available compound underscores the feasibility and utility of this reduction reaction.

The nitro group at C4, being powerfully electron-withdrawing, significantly activates the benzene (B151609) portion of the benzoxazole ring towards nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. researchgate.net The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, making the reaction kinetically favorable.

While SNAr reactions more commonly involve the displacement of a halide leaving group, the nitro group itself can be displaced by potent nucleophiles. mdpi.com This reactivity is particularly pronounced in highly electron-deficient systems. For 2-Difluoromethyl-4-nitro-benzooxazole, the C4 position is activated for substitution. Nucleophiles such as alkoxides, thiolates, and amines can potentially displace the nitro group. The reactivity is analogous to that observed in other activated nitro-heterocycles like 4-chloro-7-nitrobenzofurazan, where the position activated by the nitro group is highly susceptible to nucleophilic attack. beilstein-journals.orgbohrium.comnih.gov

Table 2: Potential Nucleophiles for SNAr at C4

| Nucleophile | Potential Product |

|---|---|

| R-O⁻ (Alkoxide) | 4-Alkoxy-2-difluoromethyl-benzooxazole |

| R-S⁻ (Thiolate) | 4-(Alkylthio)-2-difluoromethyl-benzooxazole |

| R₂NH (Amine) | N,N-Dialkyl-2-(difluoromethyl)benzoxazol-4-amine |

The efficiency of the nitro group displacement depends on the nucleophile's strength and the reaction conditions, often requiring elevated temperatures. h1.co

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a placeholder but an active participant in molecular interactions and a site for potential chemical modification.

The CF₂H group is recognized as a unique functional moiety in medicinal chemistry due to its distinct electronic properties. The highly polarized C-H bond allows the difluoromethyl group to act as a competent hydrogen bond donor, a characteristic that sets it apart from methyl (CH₃) and trifluoromethyl (CF₃) groups. beilstein-journals.orgjst.go.jpbohrium.com This hydrogen-bond-donating capability is comparable in strength to that of thiols and anilines, though weaker than that of a hydroxyl group. bohrium.comnih.govh1.co This allows the CF₂H group to engage in specific, stabilizing interactions with biological targets like proteins and enzymes. rsc.org

Furthermore, the difluoromethyl group is considered a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. researchgate.netacs.orgresearchgate.net Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its biological activity. sci-hub.se Replacing a hydroxyl or thiol group with a CF₂H group can lead to improved metabolic stability and altered lipophilicity, which can enhance pharmacokinetic properties such as membrane permeability and bioavailability. researchgate.netnih.gov

Table 3: Bioisosteric Properties of the Difluoromethyl Group

| Property | Comparison with -OH / -SH | Implication in Drug Design |

|---|---|---|

| H-Bonding | Acts as a lipophilic H-bond donor. bohrium.comnih.gov | Can mimic H-bond interactions of -OH and -SH groups in receptor binding. beilstein-journals.org |

| Lipophilicity | More lipophilic than -OH, similar to or less than -SH. nih.govh1.co | Can improve membrane permeability and reduce polar surface area. |

| Metabolic Stability | More stable towards oxidation than -OH or -SH. | Increases drug half-life by blocking common metabolic pathways. |

While the CF₂H group is relatively robust, its C-H bond can be functionalized under specific conditions, allowing for late-stage diversification of the molecule. Methods for the transformation of aryl-CF₂H groups have been developed, primarily involving radical-based processes or C-H activation. rsc.org

One notable transformation is the oxidative C-H activation and subsequent fluorination to generate an aryl-CF₃ group. rsc.org Another approach involves the deprotonation of the Ar-CF₂H group using a strong base to generate a nucleophilic Ar-CF₂⁻ synthon, which can then react with various electrophiles. cornell.edu This strategy opens a pathway to construct benzylic Ar-CF₂-R linkages.

Additionally, radical C-H difluoromethylation of other heteroarenes can be achieved using sources like difluoromethyl heteroaryl-sulfones, which are prepared from the corresponding thiol, indicating that the CF₂H group can be involved in radical reactions. mdpi.com While harsh conditions such as strong acids can lead to the hydrolysis of a trifluoromethyl group to a carboxylic acid, the difluoromethyl group is generally more resistant to such transformations. nih.gov

Table 4: Examples of Ar-CF₂H Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidative C-H Fluorination | Selectfluor, Peroxydisulfate | Ar-CF₃ |

| Deprotonation/Alkylation | Superbase/Lewis Acid, Electrophile (E⁺) | Ar-CF₂-E |

| Radical C-H Functionalization | Radical Initiators, Trapping Agent | Diversely functionalized Ar-CF₂H |

These transformations highlight the potential of the difluoromethyl group as a point for molecular diversification, rather than just a static bioisosteric replacement.

Electrophilic and Nucleophilic Reactions on the Benzoxazole Ring System

The inherent reactivity of the benzoxazole ring itself is significantly modulated by the powerful electron-withdrawing effects of the C4-nitro group and, to a lesser extent, the C2-difluoromethyl group.

Regarding electrophilic aromatic substitution, the benzoxazole ring system is generally considered electron-rich and susceptible to attack by electrophiles. However, the presence of the deactivating nitro group drastically reduces the nucleophilicity of the benzene ring portion. rsc.orgresearchgate.net Any electrophilic attack would be slow and predicted to occur at the positions meta to the nitro group, which are C5 and C7. Between these two, the C7 position is generally favored in palladium-catalyzed C-H arylations of benzoxazoles, though the strong deactivation makes such reactions challenging for this specific substrate. acs.org

Conversely, the electron-deficient nature of the molecule makes it a candidate for nucleophilic attack. As discussed in section 6.1.2, the most probable site for nucleophilic attack is the C4 position via an SNAr mechanism. However, the C2 position of the benzoxazole ring is also known to be susceptible to nucleophilic attack, particularly with organometallic reagents or after activation. cas.cn In some cases, nucleophilic addition to the C2 position of benzothiazoles (a related heterocycle) can lead to ring-opening reactions. cas.cn For this compound, while C2 attack is theoretically possible, it would likely require forcing conditions and would be in competition with the more favorable SNAr reaction at C4.

Role as a Synthetic Intermediate for Complex Molecular Architectures

A detailed discussion based on specific research findings for this subsection cannot be provided due to a lack of available data in the public domain.

General chemical principles suggest that the nitro group could be a precursor for an amino functionality via reduction, which would significantly alter the electronic properties of the benzoxazole ring and provide a handle for further derivatization. The difluoromethyl group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule. However, without concrete examples of these transformations being applied to "this compound" to build complex molecules, a scientifically accurate and informative section cannot be constructed.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific synthetic utility of this compound.

Molecular Mechanisms of Biological Activity in Vitro and Mechanistic Explorations

Investigations into Antimicrobial Activity

The antimicrobial potential of benzoxazole (B165842) derivatives is well-documented, and the specific substitutions on the 2-Difluoromethyl-4-nitro-benzooxazole molecule suggest a strong likelihood of antimicrobial efficacy through various mechanisms. researchgate.netnih.gov

The antibacterial action of this compound can be postulated to arise from a combination of effects contributed by the benzoxazole core and the nitro group. The nitroaromatic functionality is a key feature in several classes of antibiotics. nih.gov The primary mechanism is often the intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive nitroso, hydroxylamino, and amino derivatives. researchgate.net These reactive species can induce a state of oxidative stress within the bacterial cell, leading to widespread, non-specific damage to cellular macromolecules.

One of the most critical targets for these reactive metabolites is bacterial DNA. The generated radicals can cause DNA strand scission and other forms of damage, thereby inhibiting DNA replication and repair processes, ultimately leading to bacterial cell death. Furthermore, the reactive intermediates can interfere with essential bacterial enzyme systems. This interference can occur through the covalent modification of enzyme active sites, particularly those containing susceptible amino acid residues like cysteine.

While direct evidence for this compound is unavailable, the activity of related nitro-substituted heterocyclic compounds supports this proposed mechanism. For instance, certain nitrothiazole derivatives exhibit potent bactericidal activity, which is attributed to the presence of the nitro group. nih.gov Similarly, nitroimidazole compounds are known to generate free radicals that disrupt bacterial cell function. researchgate.net

The following table illustrates the antibacterial activity of related benzoxazole and nitro-substituted compounds against various bacterial strains.

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole | Stenotrophomonas malthophilia | Not specified, but noted as remarkable | nih.govresearchgate.net |

| Benzoxazole Derivative II | Staphylococcus aureus | 50 | nih.gov |

The antifungal properties of benzoxazole derivatives have been a subject of considerable research. nih.govmdpi.comfarmaciajournal.com A common mechanism of action for antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. While many antifungal imidazoles and triazoles are known to target lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol pathway, it is plausible that this compound could exert its antifungal effect through a similar mechanism. nih.gov

The benzoxazole nucleus itself has been identified as a pharmacophore with antifungal potential. nih.gov The electronic properties conferred by the difluoromethyl and nitro groups could enhance the binding affinity of the molecule to fungal-specific enzymes. The electron-withdrawing nature of these substituents may play a significant role in the molecule's interaction with biological targets. nih.gov Studies on other benzoxazole derivatives have shown that the nature and position of substituents significantly influence their antifungal potency. nih.gov

The table below presents the antifungal activity of various benzoxazole derivatives against pathogenic fungi.

| Compound | Fungal Species | Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Derivative 5a | Botrytis cinerea | 19.92 | nih.gov |

| Benzoxazole Derivative 5h | Fusarium solani | 4.34 | nih.gov |

Benzoxazole and benzimidazole (B57391) derivatives have demonstrated promising activity against various protozoan parasites. nih.govolemiss.eduderpharmachemica.com The mechanism of antiprotozoal action for nitro-substituted heterocycles often mirrors their antibacterial mechanisms, relying on the reductive activation of the nitro group by parasitic nitroreductases. This is a well-established mechanism for drugs like benznidazole, used to treat Chagas disease. The resulting reactive metabolites can cause widespread damage to the parasite's cellular machinery, including its DNA and proteins.

Molecular docking studies on other benzoxazole derivatives have suggested potential molecular targets. For instance, deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity has been identified as a possible mechanism for the antimalarial activity of some benzoxazolyl aniline (B41778) derivatives. olemiss.edu Given the structural similarities, it is conceivable that this compound could interact with similar enzymatic targets in protozoa. The presence of halogen and nitro substituents in related heterocyclic compounds has been shown to modulate their antiprotozoal efficacy. nih.govnih.gov

Dissection of Antiproliferative and Anticancer Mechanisms

The structural motifs present in this compound are also found in compounds with known antiproliferative and anticancer activities.

A potential mechanism for the anticancer activity of this compound is its interaction with DNA. The planar benzoxazole ring system could facilitate intercalation between the base pairs of the DNA double helix. This insertion can distort the helical structure, interfering with the processes of DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.